molecular formula C19H24N4O5 B14936882 3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone

Cat. No.: B14936882
M. Wt: 388.4 g/mol
InChI Key: UDSNGRAHHMOEGM-UHFFFAOYSA-N
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Description

3-[2-(4-Acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone is a synthetic 2,3-disubstituted quinazolinone derivative. Its structure features a quinazolinone core substituted with a 2-methyl group, 6,7-dimethoxy aromatic rings, and a 3-position side chain containing a 4-acetylpiperazine moiety linked via an oxoethyl group. This compound is synthesized through a multi-step process involving the reaction of methylanthranilate derivatives with acetic anhydride to form a benzoxazinone intermediate, followed by nucleophilic substitution with a nitrogen-containing reagent (e.g., hydrazine hydrate) to yield the quinazolinone scaffold . The 2-aminosubstituent in the quinazolinone core enhances chemical stability, a critical factor for pharmaceutical applications .

Quinazolinones are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects . The acetylpiperazine side chain in this compound may improve pharmacokinetic properties, such as solubility and target binding, compared to simpler quinazolinone derivatives.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4-one

InChI

InChI=1S/C19H24N4O5/c1-12-20-15-10-17(28-4)16(27-3)9-14(15)19(26)23(12)11-18(25)22-7-5-21(6-8-22)13(2)24/h9-10H,5-8,11H2,1-4H3

InChI Key

UDSNGRAHHMOEGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CCN(CC3)C(=O)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with acetic anhydride, followed by cyclization.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using appropriate methylating agents.

    Attachment of the Acetylpiperazine Moiety: The acetylpiperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is acetylated using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally analogous quinazolinones and related heterocycles:

Compound Core Structure Key Substituents Primary Applications
3-[2-(4-Acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone Quinazolinone 6,7-Dimethoxy, 2-methyl, 3-(4-acetylpiperazino-oxoethyl) Potential pharmaceuticals (e.g., anticancer)
Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) Quinazolinone 2,4-Dichlorophenyl, 1,2,4-triazole Agricultural fungicide
Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) Quinazolinone 2,4-Dichlorophenyl, 6-fluoro, 1,2,4-triazole Agricultural fungicide
2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone Dihydroquinazolinone 2-Mercapto, 3-methyl Synthetic intermediate
Ciprofloxacin derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-quinolines) Quinolone Piperazinyl, fluoro, cyclopropyl Antibacterial agents

Pharmacological and Physicochemical Properties

  • The 2-methyl group contributes to steric stabilization .
  • Quinconazole/Fluquinconazole : The dichlorophenyl and triazole groups confer antifungal activity by inhibiting ergosterol biosynthesis. Fluoro substitution (in fluquinconazole) enhances bioavailability .
  • Quinolones (e.g., ciprofloxacin derivatives): While structurally distinct (quinolone core), the shared piperazinyl group highlights the role of nitrogen-containing side chains in antimicrobial activity .

Stability and Bioactivity

  • The 2-aminosubstituent in the target compound significantly improves stability compared to non-substituted quinazolinones, reducing susceptibility to oxidative degradation .
  • Quinconazole derivatives exhibit higher environmental persistence due to halogenated aromatic rings, which may raise ecotoxicological concerns .

Research Findings and Implications

  • Comparative Efficacy: Unlike pesticidal quinazolinones (e.g., quinconazole), the target compound’s acetylpiperazine group may enable CNS activity, analogous to piperazine-containing antipsychotics .
  • Limitations: Limited in vivo data exist for the target compound, whereas quinconazole and fluoroquinolones have well-established safety profiles .

Q & A

(Basic) What are the recommended methodologies for synthesizing this compound with high purity?

Answer:
Synthesis optimization requires careful selection of solvents, catalysts, and purification techniques. A validated protocol involves:

  • Solvent system : Dichloromethane (DCM) and ethanol (EtOH) in a 4:1 ratio to balance solubility and reaction efficiency.
  • Catalyst : Triethylamine (TEA) to facilitate nucleophilic substitution or acylation reactions.
  • Purification : Silica gel chromatography followed by recrystallization from solvents like ethanol or acetonitrile to achieve ≥98% purity (HPLC) .
    Critical parameters include reaction time (monitored via TLC) and inert conditions (argon atmosphere) to prevent oxidation .

(Basic) How can researchers characterize the structural integrity of this compound post-synthesis?

Answer:
Use a multi-modal analytical approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., acetylpiperazino, dimethoxy groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₁H₂₇N₅O₆, theoretical 469.19 g/mol).
  • Chromatography : HPLC with derivatizing agents (e.g., dansylhydrazine) to detect aldehydes or degradation byproducts .
    Cross-reference spectral data with structurally analogous quinazolinones to validate assignments .

(Basic) What pharmacological targets are associated with this compound based on structural analogs?

Answer:
Quinazolinones exhibit activity against enzymes like phosphodiesterases, kinases, and topoisomerases. For this derivative:

  • In vitro assays : Test inhibition of PDE4 or EGFR kinases, leveraging its acetylpiperazino group for receptor binding.
  • Biological comparators : Compare with PF-06465469, a related phosphatase inhibitor, to infer mechanistic pathways .
    Prioritize cell-based assays (e.g., MTT for cytotoxicity) using cancer cell lines (e.g., HeLa or MCF-7) .

(Advanced) How to design experiments assessing the environmental persistence and ecotoxicological impact of this compound?

Answer:
Adopt a tiered approach inspired by the INCHEMBIOL project:

  • Phase 1 (Lab) : Measure hydrolysis rates, photostability, and soil adsorption coefficients (Kd) under controlled pH/temperature .
  • Phase 2 (Field) : Use randomized block designs with split-split plots to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) across seasons .
  • Risk assessment : Apply probabilistic models to estimate NOEC (No Observed Effect Concentration) for aquatic and terrestrial ecosystems .

(Advanced) How to resolve contradictions in pharmacological data between in vitro and in vivo models?

Answer:
Address discrepancies through:

  • Dosage calibration : Adjust for pharmacokinetic factors (e.g., bioavailability, plasma protein binding) using LC-MS/MS quantification .
  • Experimental controls : Include sham-operated animals or isogenic cell lines to isolate compound-specific effects.
  • Statistical rigor : Apply mixed-effects models to account for variability in randomized block designs (e.g., harvest season, rootstock effects) .

(Advanced) What strategies optimize the compound’s stability under physiological or storage conditions?

Answer:
Stability studies should evaluate:

  • Temperature : Accelerated degradation tests at 40°C vs. 25°C to predict shelf life.
  • pH sensitivity : Incubate in buffers (pH 2–9) and monitor hydrolysis via HPLC .
  • Light exposure : Use UV-Vis spectroscopy to detect photodegradation products .
    For long-term storage, lyophilize the compound and store under argon at -80°C .

(Advanced) How to establish structure-activity relationships (SAR) for novel derivatives of this compound?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing acetylpiperazino with benzenesulfonyl groups) and compare bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes .
  • Data integration : Use multivariate analysis (PCA or PLS) to correlate physicochemical properties (logP, polar surface area) with IC₅₀ values .

(Basic) What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .
  • Waste disposal : Neutralize acidic/basic residues before incineration to avoid environmental release .

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